Ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through cyclization reactions involving ethylenediamine derivatives.
Final Coupling: The final step involves coupling the tetrazole and azepane-containing intermediates with the piperazine derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the azepane ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Research: The compound can be used to study receptor-ligand interactions due to its multiple functional groups.
Industrial Applications: It may be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes that recognize carboxylate substrates. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-[5-(piperidin-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate
- Ethyl 4-[2-[5-(morpholin-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate is unique due to the presence of the azepane ring, which can confer different pharmacokinetic and pharmacodynamic properties compared to similar compounds with piperidine or morpholine rings.
Properties
IUPAC Name |
ethyl 4-[2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N7O3/c1-2-27-17(26)23-11-9-22(10-12-23)16(25)14-24-15(18-19-20-24)13-21-7-5-3-4-6-8-21/h2-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSHZMJNJUONOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=NN=N2)CN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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